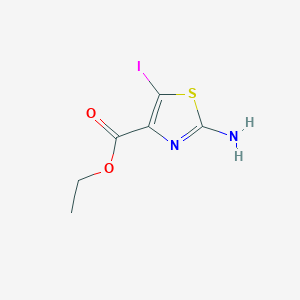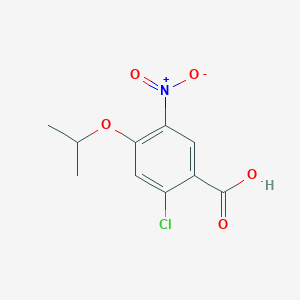
4-(Cyclohexylsulfanyl)-2-methylanilin
Übersicht
Beschreibung
4-(Cyclohexylsulfanyl)-2-methylaniline is an organic compound characterized by a cyclohexylsulfanyl group attached to a 2-methylaniline moiety
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexylsulfanyl)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties, such as enhanced stability or reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)-2-methylaniline typically involves the reaction of 2-methylaniline with cyclohexylsulfanyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclohexylsulfanyl)-2-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexylsulfanyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of 4-(Cyclohexylsulfanyl)-2-methylaniline can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are carried out under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Nitro derivatives, halogenated compounds
Wirkmechanismus
The mechanism of action of 4-(Cyclohexylsulfanyl)-2-methylaniline involves its interaction with molecular targets through its functional groups. The cyclohexylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the aniline moiety can participate in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Cyclohexylthio)aniline
- 4-(Cyclohexylsulfanyl)benzenamine
- 2-Methyl-4-(phenylsulfanyl)aniline
Uniqueness
4-(Cyclohexylsulfanyl)-2-methylaniline is unique due to the presence of both a cyclohexylsulfanyl group and a 2-methylaniline moiety. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns, which are not observed in similar compounds. These unique features make it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-cyclohexylsulfanyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYGQCVDMVGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,3]-Dioxolan-2-ylmethyl-1H-pyrazole-4-boronic acid](/img/structure/B1462861.png)

![1,8-dihydroxy-2,3-dihydro-1H-cyclopenta[b]chromen-9-one](/img/structure/B1462866.png)

![Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1462869.png)
![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)




![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)

